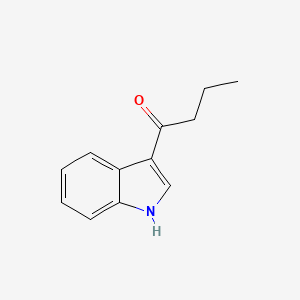

1-(1H-Indol-3-yl)butan-1-one

Beschreibung

Significance of Indole (B1671886) Scaffolds in Medicinal and Organic Chemistry

The indole scaffold, a bicyclic aromatic heterocyclic organic compound, is a cornerstone in drug discovery and organic synthesis. ijpsr.info Its unique structure, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring, allows it to mimic protein structures and bind to enzymes in a reversible manner. ijpsr.info This versatility has established indole and its derivatives as a "privileged structure" in medicinal chemistry. ijpsr.infomdpi.com

Indole rings are widespread in nature, forming the core of numerous natural products and biologically active compounds. ijpsr.infobohrium.com More than 4,100 indole alkaloids have been identified, many of which exhibit significant biological activities. nih.govnih.gov Prominent examples include the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin. ijpsr.infomdpi.com Indole derivatives are also found in various plants and marine organisms, contributing to their potential as therapeutic agents. bohrium.commdpi.com

Table 1: Examples of Natural and Biologically Active Indole Compounds

| Compound Name | Classification | Significance |

| Tryptophan | Essential Amino Acid | Precursor to serotonin and melatonin. ijpsr.infobohrium.com |

| Serotonin | Neurotransmitter | Regulates mood, appetite, and sleep. mdpi.com |

| Melatonin | Hormone | Regulates the sleep-wake cycle. ijpsr.infomdpi.com |

| Indole-3-acetic acid | Plant Hormone | Regulates plant growth. ijpsr.info |

| Psilocybin | Psychedelic | Found in certain species of mushrooms. nih.gov |

The term "privileged structure" refers to a molecular scaffold that can bind to a range of different biological targets, making it a valuable starting point for drug development. mdpi.com The indole scaffold is a prime example of such a structure, with numerous approved drugs and clinical trial candidates containing this moiety. ijpsr.infomdpi.com Its ability to be easily modified allows for the creation of diverse derivatives with a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects. mdpi.comnih.govbohrium.com

Overview of 1-(1H-Indol-3-yl)butan-1-one as an Indole Derivative

This compound is a specific derivative of indole, characterized by a butan-1-one substituent at the C3 position of the indole ring. mdpi.comchemnet.com This compound serves as a valuable intermediate in the synthesis of more complex molecules and is a subject of research in its own right. rsc.orgnih.gov

Table 2: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO | chemnet.com |

| Molecular Weight | 187.24 g/mol | chemnet.com |

| Melting Point | 176-177 °C | mdpi.com |

| Appearance | White solid | mdpi.com |

| CAS Number | 22582-67-8 | chemnet.com |

Historical Context and Evolution of Indole Chemistry Pertinent to this compound Synthesis

The history of indole chemistry dates back to the mid-19th century with the study of the dye indigo. wikipedia.orgbiocrates.com In 1866, Adolf von Baeyer first synthesized indole from oxindole. wikipedia.org The development of synthetic methods for indole and its derivatives has been crucial for accessing compounds like this compound.

Key historical syntheses that have influenced the preparation of indole derivatives include:

Fischer Indole Synthesis (1883): Developed by Emil Fischer, this is one of the oldest and most reliable methods for synthesizing substituted indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgnumberanalytics.com

Baeyer-Emmerling Indole Synthesis (1869): An early method involving the cyclization of o-nitrotoluenes. irjmets.com

Leimgruber–Batcho Indole Synthesis (1976): A high-yielding and versatile method for producing substituted indoles, which is widely used in the pharmaceutical industry. wikipedia.org

The synthesis of this compound can be achieved through methods such as the Friedel-Crafts acylation of indole with butyryl chloride or butanoic anhydride, often using a Lewis acid catalyst like boron trifluoride etherate. mdpi.com

Research Gaps and Future Perspectives for this compound

While the synthesis of this compound is well-established, there appear to be research gaps concerning its specific biological activities and potential applications. Much of the current literature focuses on its use as a synthetic intermediate. rsc.orgnih.gov Future research could explore the pharmacological profile of this compound and its derivatives. Given the broad spectrum of activities exhibited by other indole compounds, it is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents. mdpi.comnih.govbohrium.com Further investigation into its potential as an inhibitor for enzymes like phosphodiesterase or its role in developing novel psychoactive substances could also be areas of future study. scispace.commdpi.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1H-indol-3-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-5-12(14)10-8-13-11-7-4-3-6-9(10)11/h3-4,6-8,13H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSCIKJSJRJTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177106 | |

| Record name | 1-(1H-Indol-3-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22582-67-8 | |

| Record name | 1-(1H-Indol-3-yl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22582-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Indol-3-yl)butan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022582678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22582-67-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1H-Indol-3-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-indol-3-yl)butan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Functional Group Transformations of 1 1h Indol 3 Yl Butan 1 One

Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The preferred site of electrophilic substitution in unsubstituted indoles is the C3 position. However, in 1-(1H-Indol-3-yl)butan-1-one, this position is already functionalized with a butanoyl group. This substituent significantly influences the regioselectivity of further electrophilic substitution reactions.

C3-Functionalization Strategies

With the C3 position occupied, electrophilic attack is directed to other positions of the indole nucleus. The butanoyl group at C3 acts as a directing group, influencing the position of subsequent functionalization. Research on analogous 3-acylindoles, such as 3-acetylindoles, has demonstrated that the C4 position becomes the next most favorable site for electrophilic substitution.

Palladium-catalyzed C-H arylation of free (NH) 3-acetylindoles with aryl iodides has been shown to yield C4-arylated products. In some instances, this C4-arylation is followed by a domino reaction involving a 3,2-carbonyl migration, where the acetyl group moves from the C3 to the C2 position. This transformation highlights the directing effect of the C3-acyl group and provides a pathway to novel polysubstituted indole derivatives. Protecting the indole nitrogen, for example as an N-benzyl derivative, can prevent this carbonyl migration and lead exclusively to the C4-arylated product.

Table 1: Regioselectivity in Electrophilic Arylation of 3-Acylindoles

| Starting Material | Reaction Conditions | Major Product(s) |

| 3-Acetylindole (free NH) | Pd(OAc)₂, Aryl iodide, AgOAc, HFIP, TFA | C4-arylated indole, Domino C4-arylation/3,2-carbonyl migration product |

| N-Protected 3-acetylindole | Pd(OAc)₂, Aryl iodide, AgOAc, HFIP, TFA | C4-arylated indole |

Reactivity of the Butanone Moiety

The butanone side chain of this compound offers a rich landscape for chemical modifications, including reactions at the alpha-carbon and reduction of the carbonyl group.

Alpha-Alkylation and Acylation Reactions

The carbon atom alpha to the carbonyl group of the butanone moiety is acidic and can be deprotonated by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in reactions with various electrophiles, such as alkyl halides and acyl chlorides, leading to alpha-alkylation and alpha-acylation products, respectively. The choice of base and reaction conditions is crucial to control the regioselectivity and avoid competing reactions on the indole nucleus.

While specific examples for this compound are not extensively documented, the principles of enolate chemistry are well-established. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures would be expected to cleanly generate the enolate of the butanone moiety, which can then be trapped with an appropriate electrophile.

Reduction Reactions and Derivatives

The carbonyl group of the butanone moiety can be readily reduced to a secondary alcohol, yielding 1-(1H-indol-3-yl)butan-1-ol. This transformation can be achieved using a variety of reducing agents.

Sodium borohydride (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones. It is expected to selectively reduce the butanone carbonyl without affecting the indole ring. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would also effectively reduce the ketone to the corresponding alcohol libretexts.orglumenlearning.com. However, its high reactivity necessitates careful handling and anhydrous reaction conditions libretexts.org.

Catalytic hydrogenation is another viable method for the reduction of the carbonyl group. Depending on the catalyst and reaction conditions, this method can also lead to the reduction of the indole ring itself. For instance, using a palladium on carbon (Pd/C) catalyst under milder conditions would likely favor the reduction of the ketone, while more forcing conditions could lead to the saturation of the pyrrole (B145914) ring of the indole nucleus.

Table 2: Common Reducing Agents for Ketones and Their Expected Products with this compound

| Reducing Agent | Expected Major Product | Notes |

| Sodium Borohydride (NaBH₄) | 1-(1H-indol-3-yl)butan-1-ol | Mild and selective for the carbonyl group. |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(1H-indol-3-yl)butan-1-ol | Powerful reducing agent, requires anhydrous conditions. |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | 1-(1H-indol-3-yl)butan-1-ol or further reduced products | Product depends on reaction conditions (pressure, temperature, catalyst). |

N-Functionalization of the Indole Nitrogen

The nitrogen atom of the indole ring possesses a lone pair of electrons and can act as a nucleophile, allowing for the introduction of various functional groups at the N1 position. N-functionalization can significantly alter the electronic properties of the indole ring and can be used to protect the NH group during other transformations.

Common N-functionalization reactions include N-alkylation and N-acylation. N-alkylation can be achieved by treating the indole with an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). For instance, reaction with butyl bromide in the presence of a base would yield 1-(1-butyl-1H-indol-3-yl)butan-1-one.

N-acylation can be accomplished using acylating agents like acyl chlorides or anhydrides. A chemoselective N-acylation of 3-methyl-1H-indole with S-methyl butanethioate has been reported to produce 1-(3-methyl-1H-indol-1-yl)butan-1-one in good yield, demonstrating a mild and efficient method for introducing an acyl group onto the indole nitrogen nih.gov. This methodology could be directly applicable to this compound.

Derivatization for Biological Applications

Indole derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. The derivatization of this compound at the indole nucleus, the butanone moiety, and the indole nitrogen provides a powerful strategy for the synthesis of novel compounds with potential therapeutic applications.

For example, the introduction of different substituents on the indole ring via electrophilic substitution can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets. Modifications of the butanone side chain, such as conversion to an alcohol or the introduction of further functional groups at the alpha-position, can create new hydrogen bonding opportunities and steric interactions. N-functionalization can also be used to tune the pharmacokinetic properties of the molecule.

While specific biological activities of derivatives of this compound are not extensively reported, the broader class of 3-acylindoles has been investigated for various therapeutic purposes. The synthetic handles present in this molecule allow for its incorporation into more complex structures, making it a valuable building block in the development of new drug candidates.

Synthesis of Substituted Analogs of this compound

The synthesis of substituted analogs of this compound is primarily achieved through two strategic pathways: the N-alkylation of the pre-formed 3-butanoylindole core and the Friedel-Crafts acylation of pre-substituted indole rings. These methods allow for the introduction of a wide variety of functional groups at the indole nitrogen (N-1 position), on the indole ring system, or on the butanoyl moiety, leading to a diverse library of chemical derivatives.

A common and effective method for synthesizing N-substituted analogs involves a two-step process. The first step is the Friedel-Crafts acylation of indole at the C-3 position to form the core structure. This intermediate, in this case, this compound, is then N-alkylated in a subsequent step. This strategy is analogous to the widely reported synthesis of N-alkylated 3-(1-naphthoyl)indoles such as JWH-018 and JWH-073. nih.govlegal-high-inhaltsstoffe.dechemicalbook.com

The synthesis typically begins with the preparation of the 3-butanoylindole intermediate. This can be achieved by reacting indole with butanoyl chloride in the presence of a Lewis acid catalyst, such as diethylaluminium chloride, in a suitable solvent like toluene. nih.govchemicalbook.com Once the this compound core is obtained, N-alkylation is performed. This is generally accomplished by treating the intermediate with a base, such as potassium hydroxide or sodium hydride, to deprotonate the indole nitrogen, followed by the addition of an alkylating agent, typically an alkyl halide like 1-bromobutane or 1-bromopentane. legal-high-inhaltsstoffe.dechemicalbook.com This sequence allows for the systematic introduction of various alkyl chains at the N-1 position.

The table below illustrates the synthesis of various N-alkylated analogs starting from this compound, based on established methodologies.

| Target Analog | Alkylating Agent | Base/Solvent System | Reference Methodology |

|---|---|---|---|

| 1-(1-Butyl-1H-indol-3-yl)butan-1-one | 1-Bromobutane | KOH / DMF in Acetone | chemicalbook.com |

| 1-(1-Pentyl-1H-indol-3-yl)butan-1-one | 1-Bromopentane | NaH / DMF | legal-high-inhaltsstoffe.de |

| 1-(1-Propyl-1H-indol-3-yl)butan-1-one | 1-Bromopropane | KOH / DMF in Acetone | nih.gov |

| 1-(1-Hexyl-1H-indol-3-yl)butan-1-one | 1-Bromohexane | NaH / DMF | researchgate.net |

An alternative and versatile approach involves the direct acylation of an indole ring that already bears the desired substituent(s). This method is particularly useful for creating analogs with substitutions on the benzene (B151609) portion of the indole nucleus (e.g., at positions 4, 5, 6, or 7) or at the C-2 position. For example, to synthesize an analog with a halogen on the naphthoyl moiety, a substituted naphthoic acid is used as the starting material for the acylation step. nih.gov Similarly, to create a 2-methyl substituted analog, the Friedel-Crafts acylation can be performed on 2-methylindole. nih.gov

This strategy allows for significant diversification. For instance, reacting a 5-fluoroindole with butanoyl chloride would yield 1-(5-fluoro-1H-indol-3-yl)butan-1-one. This intermediate could then be further N-alkylated as described previously to produce a di-substituted analog, such as 1-(1-pentyl-5-fluoro-1H-indol-3-yl)butan-1-one. Research on related indole derivatives has shown that the introduction of electron-withdrawing groups, such as halogens, can be achieved using this pre-substitution method. nih.govnih.gov

The following table details the synthesis of various substituted analogs via the acylation of pre-functionalized indoles.

| Starting Indole | Acylating Agent | Catalyst/Solvent | Resulting Analog | Reference Methodology |

|---|---|---|---|---|

| 2-Methylindole | Butanoyl Chloride | EtAlCl₂ / Toluene | 1-(2-Methyl-1H-indol-3-yl)butan-1-one | nih.gov |

| 5-Fluoroindole | Butanoyl Chloride | EtAlCl₂ / Toluene | 1-(5-Fluoro-1H-indol-3-yl)butan-1-one | nih.gov |

| 5-Methoxyindole | Butanoyl Chloride | EtAlCl₂ / Toluene | 1-(5-Methoxy-1H-indol-3-yl)butan-1-one | nih.gov |

| 1-Pentylindole | Butanoyl Chloride | EtAlCl₂ / Toluene | 1-(1-Pentyl-1H-indol-3-yl)butan-1-one | nih.gov |

Structure Activity Relationship Sar Studies of 1 1h Indol 3 Yl Butan 1 One Derivatives

Impact of Indole (B1671886) Core Substitutions on Bioactivity

Modifications to the central indole ring, specifically at the C2, C3, and N1 positions, have been shown to be pivotal in modulating the bioactivity of indole derivatives.

C2 and C3 Substitutions

The C3 position of the indole ring is a primary site for electrophilic substitution and functionalization, making it a key handle for modifying bioactivity. nih.gov In many classes of indole analogs, substitutions at the C3 position are critical for their anticancer, antimicrobial, and antioxidant properties. nih.gov While direct SAR studies on C2-substituted 1-(1H-indol-3-yl)butan-1-one are not extensively detailed in available literature, the synthesis of α-functionalized α-indol-3-yl ketones is a known strategy, suggesting that modifications at the carbon adjacent to the carbonyl group can be readily achieved to explore SAR. researchgate.net The introduction of various nucleophiles, such as arenes and heterocycles, at this position can significantly alter the compound's steric and electronic profile, thereby influencing receptor binding. researchgate.net

For the broader class of C3-substituted indoles, the nature of the substituent is paramount. For instance, the conversion of the C3-acyl group into a heterocyclic moiety, as seen in the development of CB1 receptor agonists, can lead to potent and stable compounds. nih.gov

N1 Substitutions

Conversely, N-substitution can also be advantageous. Studies on other indole derivatives have shown that introducing groups at the N1 position can lead to potent antimicrobial and anti-inflammatory agents. nih.gov For example, indole derivatives with tertiary amino and phenyl groups at the N1 nitrogen have demonstrated significant activity against Staphylococcus aureus. nih.gov The optimal group for N1-substitution often depends on the specific biological target and the desired therapeutic effect.

Influence of the Butanone Chain Length and Modifications

The butanone chain at the C3 position is a defining feature of this compound. Its length, rigidity, and the presence of functional groups are key determinants of biological activity. While specific studies on varying the butanone chain of this exact compound are limited, general principles from related indole derivatives can be applied.

In a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives, modifications in the linker between the indole moieties were explored for their impact on antimicrobial activity. researchgate.net This suggests that the length and nature of the alkyl chain are critical for optimal interaction with the biological target. Shortening or lengthening the butanone chain to a propanone or pentanone, respectively, would alter the distance between the indole core and the terminal methyl group, potentially affecting how the molecule fits into a binding pocket.

Furthermore, introducing functional groups or branching on the chain could impact metabolic stability and potency. For example, replacing the ketone with an amide or other functional groups would significantly change the electronic and hydrogen-bonding properties of the side chain, leading to a different biological profile.

Stereochemical Considerations in Activity

Stereochemistry is a fundamental aspect of pharmacology, as biological systems are chiral. The introduction of a chiral center, for instance by adding a substituent to the butanone chain, would result in enantiomers that could exhibit different potencies, efficacies, or metabolic profiles. Although specific research into the stereochemical aspects of this compound derivatives is not widely documented, it is a critical consideration in the design of any bioactive compound. The differential activity of enantiomers is a well-established principle, arising from the distinct three-dimensional arrangements of atoms that lead to preferential binding to asymmetrical biological targets like enzymes and receptors.

Lipophilicity and Pharmacokinetic Relevance in SAR

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical parameter that profoundly influences the pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME). researchgate.netmdpi.com For a molecule to be orally bioavailable, it must possess a balanced lipophilicity to dissolve in the aqueous environment of the gastrointestinal tract and to permeate lipid-based cell membranes. nih.gov

| Parameter | Definition | Pharmacokinetic Relevance |

| Log P | The logarithm of the partition coefficient between n-octanol and water, measuring a compound's lipophilicity. | Influences solubility, membrane permeability, plasma protein binding, and metabolism. researchgate.net |

| Absorption | The process by which a drug enters the bloodstream. | Dependent on a balance of aqueous solubility and lipid membrane permeability. nih.gov |

| Distribution | The reversible transfer of a drug from one location to another within the body. | Highly lipophilic compounds may accumulate in fatty tissues, while less lipophilic compounds may remain in the bloodstream. mdpi.com |

| Metabolism | The chemical alteration of a drug by the body. | More lipophilic compounds are often more susceptible to metabolism by liver enzymes. mdpi.com |

| Excretion | The removal of the drug and its metabolites from the body. | The polarity of a compound, which is related to lipophilicity, affects its renal clearance. |

This table outlines the general relationship between lipophilicity and key pharmacokinetic parameters relevant to the SAR of indole derivatives.

Comparative SAR with Related Indole Ketone Scaffolds

To better understand the SAR of this compound, it is useful to compare it with related indole scaffolds that have been studied more extensively.

One such related class is the (1H-indol-3-yl)propanamides . A study on these derivatives as potential antimicrobial and antitubercular agents revealed that substitutions on the indole ring system significantly influenced their activity. researchgate.net Specifically, compounds with electron-withdrawing groups like chlorine or trifluoromethyl on the indole ring showed varied activity profiles, indicating that the electronic properties of the indole core are a key factor. researchgate.net

Another relevant class is the indole-3-heterocycle derivatives developed as CB1 receptor agonists. In these series, the C3-acyl group was replaced with various five-membered heterocycles like thiadiazoles. nih.gov This bioisosteric replacement of the ketone linker was a successful strategy to improve metabolic stability and in vivo properties while maintaining high potency. nih.gov This highlights that the ketone moiety in this compound, while important, could potentially be replaced by other functional groups to optimize pharmacokinetic and pharmacodynamic properties.

Finally, comparing the butanone side chain to longer or more complex alkyl chains, as seen in 1-substituted-4-[4-(1H-indol-3-yl)butyl]piperazines , provides further context. researchgate.net In these molecules, the four-carbon chain serves as a spacer to position the bulky piperazine (B1678402) group for interaction with its target. This underscores the role of the alkyl chain at the C3 position as a linker that can be optimized for length and functionality depending on the target receptor's architecture.

Biological Activities and Mechanistic Investigations of 1 1h Indol 3 Yl Butan 1 One

Neurological and Central Nervous System (CNS) Effects

The indole (B1671886) ring is a key component of many endogenous neurochemicals, including serotonin (B10506) and tryptamine, making its derivatives prime candidates for investigation as neurologically active agents. Research has explored the potential of compounds based on the 1-(1H-indol-3-yl)butan-1-one framework to modulate neuronal function and interact with key CNS receptors.

The indole scaffold is integral to a variety of molecules investigated for their neuroprotective capabilities. mdpi.comnih.gov Derivatives of indole have shown potential in protecting neurons from damage and slowing degenerative processes. researchgate.net For instance, studies on various synthetic indole-based compounds have demonstrated their ability to mitigate cytotoxicity induced by amyloid-beta (Aβ) aggregates, a key factor in Alzheimer's disease. mdpi.com Certain indole alkaloids have been identified as cholinesterase inhibitors, a mechanism relevant to managing symptoms of neurodegenerative conditions. mdpi.com

Structure-activity relationship (SAR) studies on classes of indole derivatives, such as indolin-2-ones, have identified specific compounds that are highly neuroprotective. researchgate.net These studies underscore the importance of the core indole structure in designing agents for the treatment of neurodegenerative disorders. While direct and extensive research on the neuroprotective properties of this compound is not widely documented, the established neuroprotective potential of the broader indole family suggests it as a plausible area for future investigation.

Serotonin, or 5-hydroxytryptamine (5-HT), is a critical neurotransmitter whose effects are mediated by a large family of receptors. The indole nucleus of serotonin itself is a key pharmacophore for receptor binding. Consequently, many synthetic indole derivatives have been developed as ligands for various serotonin receptor subtypes. mdpi.comnih.gov The 5-HT1A and 5-HT2A receptors, in particular, are important targets for therapeutic agents used in treating anxiety, depression, and psychosis. nih.gov

Research has shown that the indole moiety often penetrates deep into the binding cavity of serotonin receptors, where it can form crucial interactions with hydrophobic amino acid residues. mdpi.comnih.gov The main anchoring point for many ligands is a conserved aspartate residue (Asp 3.32), which forms an electrostatic interaction with a protonatable nitrogen atom in the ligand. mdpi.comnih.gov While this compound lacks the typical basic nitrogen found in many high-affinity piperazine- or amine-containing ligands, its indole core remains a key structural element for potential receptor interaction. The keto group and alkyl chain can also influence binding affinity and selectivity. acnp.org SAR studies of various indole derivatives have demonstrated high-nanomolar affinity for several serotonin receptor subtypes, including 5-HT1A and 5-HT2A. researchgate.net

| Compound/Class | Target Receptor(s) | Binding Affinity (Ki, nM) | Reference |

| Indole Derivatives (General) | 5-HT1A, 5-HT2A | High nanomolar affinity observed for various derivatives | mdpi.comresearchgate.net |

| Arylpiperazine Derivatives | 5-HT1A, SERT | 8 - 259 (5-HT1A) | nih.gov |

| D2AAK5 (Indole Derivative) | 5-HT1A, 5-HT2A | Potent ligand activity reported | mdpi.com |

This table presents a selection of findings for indole-based compounds to illustrate their activity at serotonin receptors. Data for this compound is not specifically available.

A significant class of synthetic cannabinoids is based on the aminoalkylindole (AAI) structure. nih.gov Compounds such as JWH-018 (1-pentyl-3-(1-naphthoyl)indole) are potent agonists at both the CB1 and CB2 cannabinoid receptors. wikipedia.org These molecules typically consist of three key structural components that determine their activity: an indole core, an N1-alkyl chain, and a C3-acyl group (often a naphthoyl or similar bulky moiety). researchgate.net

The this compound structure contains the indol-3-yl ketone motif but differs from highly potent synthetic cannabinoids in two critical ways: it lacks a substituent on the indole nitrogen (N1 position), and the carbonyl group is attached to a simple butyl chain rather than a large aromatic system like a naphthalene ring. researchgate.net SAR studies have consistently shown that an N1-alkyl chain of four to six carbons is optimal for high CB1 receptor affinity and in vivo activity. researchgate.netlimef.com The unsubstituted N-H group in this compound significantly reduces its potential for potent cannabinoid agonism compared to N-alkylated analogs like JWH-018. Furthermore, the replacement of the large naphthoyl group with a smaller butyryl group would also be expected to drastically decrease binding affinity at cannabinoid receptors. nih.gov

| Compound | N1-Substituent | C3-Acyl Group | CB1 Affinity (Ki, nM) | CB2 Affinity (Ki, nM) | Reference |

| JWH-018 | Pentyl | 1-Naphthoyl | 9.00 ± 5.00 | 2.94 ± 2.65 | wikipedia.org |

| JWH-073 | Butyl | 1-Naphthoyl | 11.2 (Reported) | 9.5 (Reported) | N/A |

| This compound | Hydrogen | Butyryl | Not reported, expected to be low | Not reported, expected to be low | N/A |

This table highlights key structural features and their impact on cannabinoid receptor affinity.

Antimicrobial Activities

The indole scaffold is a "privileged structure" in medicinal chemistry, known for its presence in compounds with a wide range of pharmacological effects, including antimicrobial activity. researchgate.net Derivatives of this compound have been synthesized and evaluated for their efficacy against various bacterial and fungal pathogens.

Numerous studies have confirmed the antibacterial potential of indole derivatives. nih.govscilit.comnih.gov The indole nucleus has been incorporated into various molecular frameworks to create agents active against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

For example, indole-3-carboxamide-polyamine conjugates have demonstrated notable activity against S. aureus, MRSA, and Acinetobacter baumannii, with some analogs showing minimum inhibitory concentrations (MIC) as low as 0.28 µM. mdpi.com Other research on indole-based chalcone derivatives found that certain compounds effectively inhibited the growth of S. aureus and Klebsiella pneumoniae. derpharmachemica.com The mechanism of action for some of these compounds involves the disruption of the bacterial membrane. mdpi.com The specific antibacterial profile of this compound is not extensively detailed, but the broad activity of its structural class suggests potential in this area.

| Indole Derivative Class | Bacterial Strain(s) | MIC Range | Reference |

| 1-(1H-indol-3-yl)ethanamine derivatives | Staphylococcus aureus (including MRSA) | 8 - 16 mg/L | nih.gov |

| Indole-3-aldehyde hydrazones | MRSA, S. aureus | 6.25 - 100 µg/mL | nih.gov |

| 5-Bromo-indole-3-carboxamide-polyamine conjugates | S. aureus, MRSA, A. baumannii | ≤ 0.28 µM - > 36 µM | mdpi.com |

| 3-(arylazo)indoles | MRSA | As low as 3 µM | nih.gov |

This table summarizes the antibacterial efficacy of various classes of indole derivatives.

In addition to antibacterial properties, indole derivatives have demonstrated significant antifungal activity. nih.gov The rise of drug-resistant fungal infections has spurred research into novel antifungal agents, with the indole scaffold emerging as a promising starting point.

Studies have shown that certain indole derivatives possess broad-spectrum antifungal activity against clinically relevant pathogens such as Candida albicans and filamentous molds like Aspergillus niger. jddtonline.info For example, triazenyl indoles have been identified as having broad-spectrum activity by inhibiting fungal fatty acid biosynthesis. researchgate.net Other research has focused on indole diketopiperazine alkaloids, which have shown activity against plant pathogens like Rhizoctonia solani and human pathogens. mdpi.com The collective findings indicate that modifications to the indole core can yield compounds with potent efficacy against a wide range of fungal species.

| Indole Derivative Class | Fungal Strain(s) | MIC Range | Reference |

| Indole diketopiperazine alkaloids | Vibrio anguillarum, Rhizoctonia solani | 8 - 25 µg/mL | mdpi.com |

| General Indole Derivatives | Candida albicans, Aspergillus niger | Zone of inhibition reported | jddtonline.info |

| Indole-3-carboxamide-polyamine conjugates | Candida albicans, Cryptococcus neoformans | 0.28 µM - > 36 µM | mdpi.com |

| Various Synthetic Indoles | Plant pathogenic fungi (e.g., Fusarium graminearum) | Broad-spectrum activity reported | nih.gov |

This table summarizes the antifungal efficacy of various classes of indole derivatives.

Antitubercular Potential

The indole framework is a recurring moiety in many bioactive agents and has been a subject of interest in the search for new antitubercular drugs for an extended period. nih.gov Tuberculosis (TB) remains a major global health issue, exacerbated by the rise of drug-resistant strains of Mycobacterium tuberculosis (MTB), necessitating the discovery of new therapeutic agents. nih.gov

A diverse array of functionalized indole derivatives has demonstrated anti-tubercular activities. nih.gov The growth of MTB can be inhibited by indole propionic acid (IPA), a metabolite produced by gut microbiota. nih.gov While the precise mechanism of action for many indole derivatives against MTB is not fully defined, they remain a significant area of research. nih.gov Studies on other heterocyclic compounds, such as 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides and quinoxaline 1,4-di-N-oxide derivatives, have also shown in vitro activity against Mycobacterium tuberculosis H37Rv, highlighting the broad interest in such scaffolds for developing new antitubercular agents. nih.govmdpi.com

Antiviral Activities (e.g., Anti-HIV, Anti-Coronavirus)

The indole scaffold is considered a valuable starting point for the development of novel antiviral agents. nih.gov Research has explored its potential against various viruses, including Human Immunodeficiency Virus (HIV) and coronaviruses.

Anti-HIV Activity Derivatives of the indole core have shown promise as anti-HIV agents. For instance, a series of novel 3-oxindole-2-carboxylates were synthesized and evaluated for their ability to inhibit HIV-1 infection. mdpi.com One compound, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one, demonstrated a potent inhibitory effect on HIV-1 with a half-maximal inhibitory concentration (IC50) of 0.4578 µM. mdpi.com Mechanistic studies revealed that these 3-oxindole derivatives specifically inhibit the Tat-mediated viral transcription on the HIV-1 LTR promoter. mdpi.com This suggests that the 3-oxindole scaffold could be valuable for developing a new class of anti-HIV-1 drugs. mdpi.com

Anti-Coronavirus Activity In the context of coronaviruses, the indole structure has been investigated for its potential to inhibit viral replication. nih.gov The SARS-CoV-2 nonstructural protein 13 (nsp13), which plays a crucial role in viral replication, has been identified as a promising target for antiviral drugs. nih.gov Studies on new indolyl derivatives have shown that they can inhibit the enzymatic activities of nsp13 and block viral replication without causing cytotoxicity. nih.gov For example, certain N-aryl indole derivatives were active against both ATPase and unwinding activities associated with nsp13, with some compounds inhibiting SARS-CoV-2 with varying degrees of effectiveness at concentrations ranging from 1 to 50 μM. nih.gov

Anti-Inflammatory and Immunomodulatory Effects

Indole derivatives have been investigated for their potential to modulate inflammatory and immune responses. The N-acylhydrazone function, which can be incorporated into indole-based molecules, is a pharmacophore associated with anti-inflammatory effects. nih.govnih.gov

A study on the N-acylhydrazone derivative N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) demonstrated significant anti-inflammatory potential in vivo. nih.govnih.gov In a carrageenan-induced peritonitis model, JR19 reduced leukocyte migration by 59% and 52% at doses of 10 and 20 mg/kg, respectively. nih.govnih.gov In a subcutaneous air pouch assay, which mimics the inflamed synovium in rheumatoid arthritis, the compound showed a 66% reduction in cell migration. nih.gov

Mechanistic investigations suggest that the anti-inflammatory action of JR19 involves the nitric oxide (NO) pathway. nih.gov The compound significantly decreased the levels of pro-inflammatory cytokines, including IL-6, TNF-α, IL-17, and IFN-γ. nih.govnih.gov This effect was reversed in animals pretreated with L-NAME, a nitric oxide synthase inhibitor, supporting an NO-dependent anti-inflammatory mechanism. nih.govnih.gov These findings position such indole derivatives as strong candidates for development as anti-inflammatory and immunomodulatory agents. nih.govnih.gov

Antidiabetic and Enzyme Inhibitory Activities

The inhibition of key enzymes involved in carbohydrate metabolism and glucose homeostasis is a critical strategy for managing type 2 diabetes. nih.govnih.gov Indole-containing compounds have been explored for their inhibitory effects on several such enzymes.

α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into absorbable glucose. nih.gov Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. nih.gov A variety of synthetic bis(indol-3-yl)methanes (BIMs) were prepared and assayed for their inhibitory activity against α-glucosidase. nih.gov Several of these compounds were identified as potent inhibitors. nih.gov Similarly, a study of 3,3-di(indolyl)indolin-2-ones found that most of the synthesized compounds showed higher percentage of α-glucosidase inhibition compared to the standard drug, acarbose, at a concentration of 50 μg/ml. nih.gov

| Compound ID | Type | α-Glucosidase IC50 (µM) | Source |

| 5g | bis(indol-3-yl)methane | 7.54 ± 1.10 | nih.gov |

| 5e | bis(indol-3-yl)methane | 9.00 ± 0.97 | nih.gov |

| 5h | bis(indol-3-yl)methane | 9.57 ± 0.62 | nih.gov |

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. researchgate.netmdpi.com In humans, the urease produced by the bacterium Helicobacter pylori is a key factor in the pathogenesis of gastritis, peptic ulcers, and gastric cancer. nih.gov The enzyme allows the bacterium to survive in the acidic environment of the stomach. nih.gov Inhibition of urease is therefore a therapeutic strategy to combat infections by H. pylori and other urease-producing bacteria. nih.govresearchgate.net While numerous compounds are studied for their urease inhibitory potential, specific data on this compound was not detailed in the reviewed literature.

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). nih.govresearchgate.net Incretins play a crucial role in glucose homeostasis by stimulating insulin secretion, suppressing glucagon secretion, and slowing gastric emptying. nih.govresearchgate.net By inhibiting DPP-4, the levels of active incretins are increased, leading to better glycemic control in patients with type 2 diabetes. researchgate.netnih.gov DPP-4 inhibitors, known as gliptins, are an established class of oral antidiabetic drugs. nih.govmdpi.com The development of novel DPP-4 inhibitors, often featuring heterocyclic scaffolds, is an active area of research in medicinal chemistry. mdpi.com

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data to generate a detailed article on the biological activities of This compound that aligns with the requested outline.

Extensive searches for this specific compound did not yield research findings related to its antineoplastic potentials, engagement with Sigma receptors, induction of p53 pathways, specific receptor binding profiles, or enzyme inhibition kinetics. The available literature focuses on broader classes of indole derivatives or structurally related but distinct molecules.

Therefore, to ensure scientific accuracy and strictly adhere to the provided instructions of focusing solely on "this compound," it is not possible to construct the requested article at this time. Fulfilling the request would require speculating on data that does not exist in the public domain, which would compromise the factual integrity of the content.

Research on this compound Reveals Limited Data on Specific Signaling Pathway Modulation

Initial investigations into the biological activities and mechanistic details of the chemical compound this compound have found a notable lack of specific research pertaining to its direct modulation of cellular signaling pathways. While the broader class of indole derivatives has been the subject of extensive study, revealing a wide range of biological effects, specific data for this particular compound remains elusive in the current body of scientific literature.

The indole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting significant pharmacological activities. These activities often stem from their ability to interact with and modulate various signaling cascades within cells. For instance, indole compounds have been implicated in the regulation of pathways such as the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial in cellular processes like growth, proliferation, and inflammation.

However, a thorough review of existing research indicates that studies have not yet focused on the specific effects of this compound on these or other signaling pathways. Consequently, there is no available data to populate a detailed analysis or data table concerning its mechanistic investigations in this context. The biological activities of this compound, while potentially significant, have not been characterized in terms of their influence on specific molecular targets or signaling cascades.

Further research is necessary to elucidate the pharmacological profile of this compound and to determine if it shares the signaling pathway modulatory effects observed in other indole derivatives. Without such studies, a comprehensive understanding of its mechanism of action and potential therapeutic applications remains speculative.

Advanced Analytical Techniques in Characterization of 1 1h Indol 3 Yl Butan 1 One and Its Metabolites

Chromatographic Separations for Purity and Quantitative Analysis

Chromatography is fundamental to the analysis of 1-(1H-Indol-3-yl)butan-1-one, enabling its separation from precursors, byproducts, and metabolites for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of indole (B1671886) alkaloids and related compounds. nih.govoup.com Method development for this compound typically involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A common approach utilizes a C18 stationary phase, which is nonpolar, and a polar mobile phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, like deionized water. researchgate.netcetjournal.it To improve peak shape and resolution, especially for basic compounds like indoles, additives such as formic acid or trifluoroacetic acid (TFA) are frequently incorporated into the mobile phase at low concentrations (e.g., 0.1%). cetjournal.itnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities, which is particularly useful when analyzing metabolites alongside the parent compound. oup.com Detection is commonly achieved using a UV detector, as the indole ring possesses a strong chromophore that absorbs UV light, typically monitored at wavelengths around 280 nm. oup.comcetjournal.it

Table 1: Typical HPLC Parameters for Analysis of Indole Derivatives

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Methanol and Water | Elutes compounds from the column. |

| Additive | 0.1% Formic Acid or 0.1% TFA | Improves peak shape by suppressing ionization. cetjournal.it |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; Gradient for complex samples with varying polarities. oup.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detector | UV/Vis or Photodiode Array (PDA) | Detects analytes based on UV absorbance. |

| Wavelength | ~280 nm | Wavelength of maximum absorbance for the indole chromophore. oup.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. uark.edu For the analysis of this compound, the compound is first vaporized and separated based on its boiling point and interactions with the stationary phase in a capillary column. researchgate.net Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment into characteristic pieces.

The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight, along with prominent fragment ions. Key fragmentations would likely include the cleavage of the bond between the carbonyl group and the propyl chain (alpha-cleavage), leading to a stable indolyl-acylium ion, and other cleavages along the butyl chain. This detailed fragmentation pattern allows for high-confidence identification of the compound, even in complex mixtures. ojp.gov

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 187 | [C12H13NO]+• (Molecular Ion) | Intact molecule after ionization. |

| 144 | [C9H6NO]+ (Indolyl-acylium ion) | Alpha-cleavage; loss of a propyl radical (•C3H7). |

| 116 | [C8H6N]+ | Loss of CO from the m/z 144 fragment. |

Spectroscopic and Spectrometric Elucidation of Structure

While chromatography separates compounds, spectroscopy and spectrometry provide the detailed information necessary to confirm their precise chemical structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.

For this compound, the ¹H NMR spectrum would display distinct signals for the aromatic protons on the indole ring, a broad singlet for the N-H proton, and signals for the aliphatic protons of the butyl chain (a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group next to the carbonyl). amazonaws.comdocbrown.info The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, the carbons of the indole ring, and the carbons of the aliphatic side chain. amazonaws.com The specific chemical shifts (δ) and coupling patterns provide definitive evidence for the connectivity of the atoms within the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole N-H | ~8.1-8.5 (broad singlet) | - |

| Indole Aromatic C-H | ~7.2-8.0 (multiplets) | ~110-137 |

| Indole Quaternary C | - | ~115-138 |

| Carbonyl C=O | - | ~195-205 |

| α-CH₂ (next to C=O) | ~2.9 (triplet) | ~38-42 |

| β-CH₂ | ~1.7 (sextet) | ~18-22 |

| γ-CH₃ | ~1.0 (triplet) | ~13-15 |

Note: Predicted values are based on data from structurally similar indole compounds. amazonaws.commdpi.com The solvent used can influence chemical shifts.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass-to-charge ratio, often to four or more decimal places. scielo.br This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. Electrospray ionization (ESI) is a soft ionization technique often paired with HRMS, which typically generates a protonated molecule, [M+H]⁺, with minimal fragmentation. amazonaws.com

For this compound (molecular formula C₁₂H₁₃NO), HRMS would be used to confirm this exact formula. The experimentally measured mass of the [M+H]⁺ ion would be compared to the calculated theoretical mass. A match within a very small tolerance (typically <5 ppm) provides strong evidence for the proposed molecular formula.

Table 4: HRMS Data for this compound

| Species | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| Neutral Molecule [M] | C₁₂H₁₃NO | 187.09971 |

| Protonated Molecule [M+H]⁺ | C₁₂H₁₄NO⁺ | 188.10752 |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.

The FTIR spectrum of this compound would exhibit several characteristic absorption bands. nih.gov A key peak would be the strong absorption from the carbonyl (C=O) group of the ketone. Other significant peaks would include the N-H stretch of the indole ring, C-H stretches from both the aromatic ring and the aliphatic chain, and C=C stretching absorptions from the aromatic system. mdpi.commdpi.com

Table 5: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretch | ~3400–3300 |

| Aromatic C-H | Stretch | ~3100–3000 |

| Aliphatic C-H | Stretch | ~2960–2850 |

| Ketone C=O | Stretch | ~1680–1660 |

| Aromatic C=C | Stretch | ~1600–1450 |

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet-visible region. The spectroscopic profile of this compound is primarily determined by the electronic transitions within the indole ring system, which acts as the principal chromophore. The indole nucleus typically exhibits two main absorption bands. nist.gov

The first, stronger band, often referred to as the B-band, appears at shorter wavelengths, usually around 200-230 nm. A second, broader band with fine structure, known as the L-band, is observed at longer wavelengths, typically in the range of 260-290 nm. nist.gov The presence of a carbonyl group (C=O) conjugated with the indole ring at the C3 position, as in this compound, is expected to influence these absorption characteristics. This conjugation extends the π-electron system, which typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. The acyl substituent may also affect the intensity of the absorption bands.

| Wavelength (λmax) | Molar Absorptivity (ε) | Reference |

|---|---|---|

| 218 nm | 35481 | nist.gov |

| 261 nm | 5623 | nist.gov |

| 270 nm | 5623 | nist.gov |

| 278 nm | 4898 | nist.gov |

| 287 nm | 3802 | nist.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and properties.

A crystal structure determination for this compound has not been reported in the surveyed literature. However, analysis of crystallographic data from closely related indole derivatives allows for a well-founded prediction of its solid-state characteristics. nih.govnih.govscirp.org The indole ring system is expected to be essentially planar. The butan-1-one substituent at the C3 position would likely be oriented with a specific dihedral angle relative to the indole plane.

A key feature in the crystal packing of such indole derivatives is the formation of intermolecular hydrogen bonds. The N-H group of the indole ring can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the butanoyl group can act as an acceptor, leading to the formation of chains or networks of molecules in the crystal lattice. nih.gov Additionally, π–π stacking interactions between the aromatic indole rings of adjacent molecules are a common packing motif, contributing to the stability of the crystal structure. nih.gov

To illustrate the type of data obtained from such an analysis, the crystallographic parameters for a related indole derivative, Methyl 3-[(1-butyl-1H-indol-3-yl)carbonylamino]propionate, are presented below.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₇H₂₂N₂O₃ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 14.144 (3) | nih.gov |

| b (Å) | 12.685 (3) | nih.gov |

| c (Å) | 9.198 (2) | nih.gov |

| β (°) | 107.151 (4) | nih.gov |

| Volume (ų) | 1576.8 (6) | nih.gov |

| Z | 4 | nih.gov |

Identification of Metabolites and Degradation Products

The biotransformation of this compound is expected to follow metabolic pathways common to other indole-containing compounds and molecules with alkyl side chains. researchgate.netnih.gov The primary goal of metabolism is to convert the parent compound into more polar, water-soluble derivatives that can be more easily excreted from the body. The identification of these metabolites and any potential degradation products is critical in various fields of study.

The most powerful and widely used analytical tool for this purpose is liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS). nih.govfiu.edu These techniques allow for the separation of complex mixtures and provide precise mass measurements, which are essential for elucidating the structures of unknown metabolites. nih.gov

Expected metabolic transformations for this compound include:

Oxidation: This is a major metabolic route. Hydroxylation can occur on the indole ring (at positions 4, 5, 6, or 7) or at various positions along the butyl side chain. Further oxidation of hydroxylated alkyl groups can lead to the formation of ketones and, ultimately, carboxylic acids.

Reduction: The carbonyl group of the butanoyl side chain could be reduced to a secondary alcohol.

Conjugation: The hydroxylated metabolites can undergo further reaction with endogenous molecules like glucuronic acid or sulfate (B86663) to form highly water-soluble conjugates.

Degradation of the indole structure itself can occur under certain biological or environmental conditions, potentially leading to ring-opening products. For instance, the degradation of indole can proceed through intermediates like isatin (B1672199) and anthranilic acid. nih.govnih.gov

| Metabolic Pathway | Potential Metabolite Structure |

|---|---|

| Indole Ring Hydroxylation | 1-(Hydroxy-1H-indol-3-yl)butan-1-one |

| Side Chain Hydroxylation | 1-(1H-Indol-3-yl)-hydroxy-butan-1-one (at C2', C3', or C4') |

| Side Chain Oxidation | 4-(1H-Indol-3-yl)-4-oxobutanoic acid |

| Carbonyl Reduction | 1-(1H-Indol-3-yl)butan-1-ol |

| Multiple Oxidations | 1-(Hydroxy-1H-indol-3-yl)-hydroxy-butan-1-one |

The analytical workflow for identifying these products typically involves incubating the parent compound with liver microsomes or hepatocytes (in vitro) or analyzing biological samples (in vivo), followed by sample preparation and analysis by LC-MS/MS. researchgate.netnih.gov The structural elucidation relies on comparing the fragmentation patterns of the metabolites with that of the parent compound.

| Technique | Application | Reference |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation, detection, and structural elucidation of metabolites in complex biological matrices. | researchgate.netnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent drug and its metabolites. | fiu.edu |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for unambiguous structure determination of isolated metabolites, especially for differentiating isomers. | nih.govnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Applicable for volatile and thermally stable metabolites, often after chemical derivatization. | d-nb.info |

Computational and Chemoinformatic Studies of 1 1h Indol 3 Yl Butan 1 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as 1-(1H-Indol-3-yl)butan-1-one or its derivatives, might interact with a biological target, typically a protein or enzyme.

In studies involving derivatives of 1-(1H-indol-3-yl)ethanone, which shares the core indole-ketone structure, molecular docking has been instrumental in predicting binding affinities and interaction patterns with various enzymes. For instance, docking studies on novel 1H-3-indolyl derivatives have been used to rationalize their potential as inhibitors of enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol 14α-demethylase, which are crucial for bacterial and fungal cell wall synthesis, respectively. These simulations often reveal key interactions, such as hydrogen bonds and pi-stacked interactions, between the ligand and the active site residues of the target protein.

Similarly, in the context of developing anti-inflammatory agents, molecular docking has been used to predict the binding affinities of 3-ethyl-1H-indole derivatives to the cyclooxygenase-2 (COX-2) enzyme. The results of these simulations, often expressed as binding energy scores, help in identifying promising candidates for further experimental validation. For example, a lower binding energy generally indicates a more stable and favorable interaction between the ligand and the target.

Table 1: Example of Molecular Docking Results for Indole (B1671886) Derivatives

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative 1 | MurC | -11.5 | Not specified |

| Derivative 2 | Human lanosterol 14α-demethylase | -8.5 | Not specified |

Note: The data in this table is illustrative and derived from studies on various indole derivatives, not specifically this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational changes of both the ligand and the target protein upon binding. This technique is crucial for understanding the stability of the ligand-protein complex and the dynamics of their interaction.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be used to determine various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO and LUMO energies are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.

DFT calculations have been applied to various indole derivatives to understand their reactivity and to correlate their electronic properties with their observed biological activities. These studies help in understanding the structure-activity relationships at a fundamental electronic level.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and to predict their spectroscopic properties, such as UV-Vis absorption spectra. By simulating the electronic transitions between different molecular orbitals, TD-DFT can help in interpreting experimental spectra and in understanding the photophysical properties of the molecule. For this compound, TD-DFT calculations could be used to predict its absorption spectrum and to identify the nature of the electronic transitions involved.

In Silico ADME Prediction and Pharmacokinetic Modeling

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), must be evaluated. In silico ADME prediction tools use computational models to estimate these properties based on the molecule's structure.

For indole derivatives, various online tools and software are used to predict properties such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These predictions are crucial in the early stages of drug discovery to identify potential liabilities that could lead to poor bioavailability or undesirable side effects. For example, predictions based on Lipinski's rule of five can indicate the likelihood of a compound having drug-like properties.

Table 2: Example of Predicted ADME Properties for an Indole Derivative

| Property | Predicted Value/Classification |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibition | No |

Note: This table is illustrative and represents typical parameters evaluated in in silico ADME studies for drug-like molecules.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are most correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For indole derivatives, 2D-QSAR and 3D-QSAR models have been developed to predict their antioxidant, antimicrobial, or other biological activities. These models are built using a training set of compounds with known activities and are then validated using a separate test set. A robust QSAR model can be a valuable tool for guiding the design of new derivatives of this compound with improved potency.

Conclusion and Future Research Directions

Summary of Current Knowledge on 1-(1H-Indol-3-yl)butan-1-one

This compound is a heterocyclic ketone with the molecular formula C12H13NO. uni.lu As a 3-acylindole, it is part of a class of compounds that are crucial synthetic intermediates, as their carbonyl groups can be readily transformed into a variety of other functionalities.

While specific research on this compound is limited, its synthesis falls under the general methods for preparing 3-acylindoles. Traditional approaches include the Friedel-Crafts reaction, which often suffers from harsh acidic conditions that can lead to indole (B1671886) polymerization. More contemporary and efficient methods involve transition-metal-catalyzed reactions. These include palladium-catalyzed decarboxylative cross-coupling of indoles with α-oxocarboxylic acids, palladium-catalyzed acylation using nitriles, and copper-mediated oxidative decarbethoxylation. rsc.orgnih.gov The characterization of such compounds is typically achieved through standard spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, to confirm the molecular structure. researchgate.netmdpi.com The biological profile of this specific compound remains largely uncharted, presenting a clear opportunity for future investigation.

Emerging Synthetic Strategies for Indole Ketones

The synthesis of 3-acylindoles, including this compound, has evolved significantly beyond classical methods, with a focus on efficiency, milder conditions, and broader substrate scope. Recent advances are centered on innovative catalytic systems that offer improved yields and functional group tolerance.

Key emerging strategies include:

Photoredox Catalysis : Visible-light-induced synthesis from simple indoles and α-oxo acids at room temperature provides a green and mild alternative to traditional methods. rsc.org A combination of photocatalysis and palladium catalysis has also been used for the synthesis of 3-acylindoles from aldehydes. nih.gov

Transition-Metal Catalysis : Palladium and copper catalysts remain at the forefront. Palladium-catalyzed systems enable the acylation of free (N-H) indoles with nitriles or through decarboxylative coupling with α-oxocarboxylic acids. nih.gov Copper-mediated oxidative decarbethoxylation of ethyl arylacetates also provides an efficient route to 3-acylindoles. rsc.org

Oxidative Cyclization : A visible-light-induced intramolecular oxidative cyclization of o-alkynylated N,N-dialkylamines has been developed, which uses air as the oxidant and generates water as the only byproduct. acs.org

| Synthetic Strategy | Catalyst/Reagent | Key Advantages |

| Photoredox Catalysis | Visible Light, Photocatalyst | Mild room temperature conditions, high functional group tolerance, environmentally friendly. rsc.org |

| Palladium Catalysis | Pd(OAc)2 / Ligand | High efficiency, use of readily available starting materials like nitriles. nih.gov |

| Copper Catalysis | Cu(OAc)2 / Base | Regioselective C-3 acylation of free (N-H) indoles. rsc.org |

| Oxidative Cyclization | Visible Light / Air | Green chemistry approach, uses air as the oxidant, forms C-C and C-O bonds simultaneously. acs.org |

These modern methods provide powerful tools for the efficient and targeted synthesis of a diverse range of indole ketones for further study.

Unexplored Biological Activities and Therapeutic Niches

The indole scaffold is a "privileged" structure in pharmacology, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.gov While 3-acylindoles are often seen as synthetic precursors, the acyl group itself can play a crucial role in biological activity. For instance, certain 3-acylindole-2-carboxylic acids have shown potent inhibition of cytosolic phospholipase A2, with the activity being dependent on the length of the acyl chain. nih.gov

Given the broad therapeutic potential of indole-containing compounds, this compound and its future analogs could be screened for a variety of unexplored activities:

Anticancer Agents : Indole derivatives are known to target key biological pathways in cancer, such as tubulin polymerization and protein kinases. nih.govnih.gov The structural features of this compound could serve as a starting point for developing novel antiproliferative agents, potentially against drug-resistant cancer cell lines. researchgate.net

Enzyme Inhibition : The indole nucleus is adept at interacting with enzyme active sites. biolmolchem.com Screening against enzymes involved in metabolic diseases (e.g., α-amylase, α-glucosidase) or neurodegenerative disorders could reveal new therapeutic applications. biolmolchem.com

Antimicrobial Activity : With the rise of antibiotic resistance, there is a constant need for new antimicrobial agents. The indole framework is present in many natural and synthetic antimicrobial compounds, making this a logical area for investigation. mdpi.com

CNS Disorders : Many indole alkaloids, such as serotonin (B10506) and melatonin, are key neurotransmitters. This suggests that novel indole ketones could be designed to interact with receptors and enzymes in the central nervous system.

Advanced Characterization and Computational Approaches

To fully unlock the potential of this compound and its analogs, a combination of advanced analytical and computational methods is essential.

Advanced Characterization :

Spectroscopy : Beyond basic 1H and 13C NMR, advanced techniques like 2D-NMR (COSY, HMBC, HSQC) can provide unambiguous structural elucidation and conformational analysis. researchgate.net UV-Photoelectron Spectroscopy (UV-PES) can be used to experimentally determine gas-phase ionization energies, offering deep insight into the electronic structure of the indole ring system. acs.org

X-ray Crystallography : For solid analogs, single-crystal X-ray diffraction provides definitive proof of structure, including stereochemistry and intermolecular interactions in the solid state. scispace.com

Computational Approaches :

Quantum Chemistry : Methods like Density Functional Theory (DFT) are invaluable for studying the structural and energetic properties of indole-ketone complexes, including hydrogen bonding and other non-covalent interactions. nih.gov Such calculations can predict molecular properties and reaction mechanisms, guiding synthetic efforts. nih.gov

Molecular Docking : This technique is a cornerstone of modern drug design, allowing researchers to predict how a molecule like this compound might bind to the active site of a biological target, such as an enzyme or receptor. nih.govopenmedicinalchemistryjournal.com Docking studies can help prioritize compounds for synthesis and biological testing and explain structure-activity relationships (SAR). nih.govnih.gov

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing a more realistic view of binding stability and conformational changes that are not captured by static docking models. neuroquantology.com

These computational tools accelerate the drug discovery process by enabling the rational design of molecules with improved potency and selectivity, reducing the need for extensive trial-and-error synthesis. researchgate.net

Design and Synthesis of Novel this compound Analogs

The future development of this compound as a lead compound hinges on the strategic design and synthesis of novel analogs to explore and optimize biological activity. This process should be guided by the insights gained from the unexplored therapeutic niches and computational studies outlined above.

Design Strategies :

Structure-Activity Relationship (SAR) Studies : Systematic modification of the parent structure is key. This could involve:

Substitution on the indole ring (e.g., at the N1, C2, C5, or C6 positions) with various functional groups to modulate electronic properties and target interactions.

Alteration of the butyl chain (e.g., changing its length, introducing branching, or incorporating cyclic structures) to probe the binding pocket of a target.

Modification of the ketone group to other functionalities (e.g., oximes, hydrazones, or alcohols) to alter hydrogen bonding capabilities.